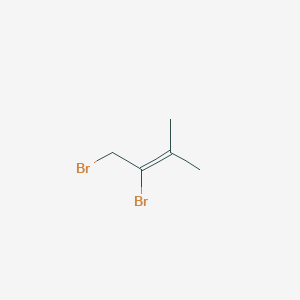

1,2-Dibromo-3-methyl-2-butene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-3-methylbut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHYMNNAHALRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dibromo 3 Methyl 2 Butene

Direct Bromination Approaches to Unsaturated Precursors

The most common approach for the synthesis of 1,2-Dibromo-3-methyl-2-butene involves the direct addition of bromine (Br₂) across the double bond of an appropriate unsaturated hydrocarbon precursor. The logical precursor for this transformation is 3-methyl-2-butene, owing to its matching carbon skeleton. The reaction's outcome is heavily influenced by the mechanism through which the bromination proceeds.

Electrophilic Addition Mechanisms and Intermediates

The reaction of an alkene with bromine in a non-nucleophilic solvent is a classic example of electrophilic addition. The process is initiated by the polarization of the bromine molecule as it approaches the electron-rich π-bond of the alkene. This induced dipole allows one of the bromine atoms to act as an electrophile.

The mechanism can proceed through two primary types of intermediates:

Carbocation Intermediate: In this model, the π-electrons of the alkene attack one of the bromine atoms, leading to the formation of a carbon-bromine bond and a carbocation at the adjacent carbon. The resulting bromide ion then acts as a nucleophile, attacking the carbocation to form the dibrominated product. For 3-methyl-2-butene, this would involve the formation of a tertiary carbocation, which is relatively stable.

Cyclic Bromonium Ion Intermediate: A more widely accepted mechanism involves the formation of a three-membered ring called a cyclic bromonium ion. In this intermediate, the bromine atom is bonded to both carbons of the original double bond, and it bears a positive charge. This pathway is favored as it explains the observed stereochemistry of the addition. The subsequent step involves the backside attack of the bromide ion on one of the carbons of the bromonium ion, leading to the opening of the ring and the formation of the vicinal dibromide.

The nature of the intermediate can be influenced by the structure of the alkene and the reaction conditions.

Regiochemical and Stereochemical Control in Electrophilic Bromination

For symmetrical alkenes, the regiochemistry of bromine addition is straightforward. However, with unsymmetrical alkenes, the site of nucleophilic attack on the intermediate becomes crucial. In the context of the cyclic bromonium ion formed from 3-methyl-2-butene, the two carbons within the ring are not equivalent. The attack of the bromide ion will preferentially occur at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening.

The stereochemistry of the electrophilic addition of bromine is typically anti-addition. This means that the two bromine atoms add to opposite faces of the double bond. This stereospecificity is a key piece of evidence for the cyclic bromonium ion mechanism. The backside attack by the bromide ion on the bromonium ion intermediate necessitates an anti orientation of the two bromine atoms in the product.

| Precursor Alkene | Intermediate | Stereochemical Outcome |

| 3-methyl-2-butene | Cyclic Bromonium Ion | Anti-addition |

Radical Addition Pathways and Their Selectivity

While the electrophilic addition of bromine to alkenes is the more common pathway, a radical mechanism can also occur, typically under conditions that promote the formation of bromine radicals, such as high temperatures or the presence of UV light. In a radical addition, a bromine radical adds to the double bond to form the most stable carbon radical intermediate. This is then followed by the abstraction of a bromine atom from another molecule of Br₂.

However, for the synthesis of vicinal dibromides from simple alkenes, the radical pathway is less common and often leads to a mixture of products. A more relevant radical reaction in the context of brominating alkenes is allylic bromination, which occurs when reagents like N-bromosuccinimide (NBS) are used in the presence of a radical initiator. This reaction, however, results in the substitution of a hydrogen atom at the allylic position with a bromine atom, rather than the addition across the double bond. Therefore, allylic bromination of 3-methyl-2-butene would not yield 1,2-Dibromo-3-methyl-2-butene but rather 1-bromo-3-methyl-2-butene or 3-bromo-3-methyl-1-butene.

Conversion from Specific Halogenated Precursors

An alternative strategy for the synthesis of 1,2-Dibromo-3-methyl-2-butene involves the transformation of pre-existing halogenated molecules.

Thermolytic Rearrangements of Cyclopropane Derivatives

The thermal or photochemical ring-opening of cyclopropane derivatives can serve as a method for the synthesis of substituted alkenes. In a relevant study, the generation of 1,2-dibromo-3-methylbut-2-en-1-ylidene was achieved through the ring-opening of 1,2-dibromo-3,3-dimethylcyclopropene. bangor.ac.uk This cyclopropene was generated in situ from 1,1,2,2-tetrabromo-3,3-dimethylcyclopropane by reaction with methyllithium. bangor.ac.uk The resulting vinylcarbene is a highly reactive intermediate. While the study focused on trapping this carbene with alkenes, it demonstrates a synthetic pathway starting from a polyhalogenated cyclopropane. A thermolytic rearrangement of a suitably substituted dibromomethylcyclopropane could potentially lead to the formation of 1,2-Dibromo-3-methyl-2-butene through a concerted or stepwise mechanism involving the cleavage of the cyclopropane ring and migration of atoms or groups.

| Precursor | Reaction Type | Intermediate |

| 1,2-dibromo-3,3-dimethylcyclopropene | Ring-opening | 1,2-dibromo-3-methylbut-2-en-1-ylidene |

Catalytic Strategies and Reaction Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of 1,2-Dibromo-3-methyl-2-butene, catalytic methods and reaction optimization are considered. While specific catalytic systems for the direct synthesis of this compound are not widely reported, general principles of catalysis in halogenation reactions can be applied. For instance, the use of a Lewis acid catalyst could potentially enhance the electrophilicity of bromine and facilitate the addition reaction under milder conditions.

Furthermore, a patent describes the use of a cuprous halide catalyst in the reaction of isoprene (B109036) with hydrobromic acid to produce 1-bromo-3-methyl-2-butene. This suggests that copper-based catalysts could be explored for their potential to influence the course of bromination reactions involving related substrates.

Reaction optimization would involve a systematic study of various parameters to maximize the yield and purity of the desired product. Key variables to consider include:

Solvent: The polarity and nucleophilicity of the solvent can significantly impact the reaction mechanism and the stability of intermediates.

Temperature: Controlling the temperature is crucial to manage the rate of reaction and minimize side reactions.

Concentration of Reactants: The stoichiometry of the alkene and bromine can influence the product distribution.

Catalyst: If a catalyst is employed, its nature, loading, and the presence of any co-catalysts would need to be optimized.

By carefully controlling these factors, it is possible to develop a more efficient and selective synthesis of 1,2-Dibromo-3-methyl-2-butene.

Influence of Catalysts on Reaction Rate and Selectivity

While the direct bromination of alkynes can proceed without a catalyst, the use of catalytic systems can significantly enhance the reaction rate and, more importantly, the stereoselectivity of the product. Various catalysts have been explored for the bromination of alkynes, with metal-based catalysts being particularly effective.

Copper(II) Bromide as a Catalyst and Reagent

Copper(II) bromide (CuBr₂) has been identified as a highly effective catalyst and bromine source for the stereoselective dibromination of alkynes. organic-chemistry.org This method is noted for its exceptionally mild reaction conditions and tolerance of a wide range of functional groups. When 3-methyl-1-butyne is treated with CuBr₂, the reaction proceeds efficiently to yield predominantly the (E)-1,2-Dibromo-3-methyl-2-butene. The catalytic cycle is believed to involve the coordination of the alkyne to the copper center, facilitating the delivery of bromine in a stereocontrolled manner.

The key advantage of using CuBr₂ is the high degree of anti-addition, leading to a high selectivity for the trans-isomer. This is in contrast to some uncatalyzed brominations of alkynes, especially those with aryl substituents, which can produce a mixture of cis and trans isomers. For aliphatic alkynes like 3-methyl-1-butyne, the bridged bromonium ion intermediate is more stable, and the catalyzed pathway further ensures the stereochemical outcome.

Other Catalytic Systems

Other reagents can also influence the reaction, though they may not all be strictly catalytic. For instance, the use of N-bromosuccinimide (NBS) in the presence of a bromide source like lithium bromide (LiBr) provides an alternative method for dibromination under mild conditions. While not involving a metal catalyst, the specific reagent combination can affect the reaction's efficiency and selectivity.

The influence of different catalytic approaches on the stereoselectivity of alkyne bromination is summarized in the table below, based on general findings for alkyne bromination reactions.

| Catalyst/Reagent System | Predominant Isomer | Reaction Conditions | Notes |

| Br₂ (uncatalyzed) | trans (E) | Varies (e.g., CCl₄, CH₂Cl₂) | Selectivity can be lower for certain substrates. |

| CuBr₂ | trans (E) | Mild (e.g., room temp.) | Acts as both catalyst and bromine source, high stereoselectivity. organic-chemistry.org |

| NBS / LiBr | trans (E) | Mild (e.g., THF, room temp.) | Good to excellent yields for various unsaturated compounds. |

| Hypervalent Iodine / NaBr | trans (E) | Mild | Chemoselectivity can be tuned by altering the bromine source and conditions. |

Process Parameters and Yield Optimization

The optimization of process parameters is crucial for maximizing the yield and purity of 1,2-Dibromo-3-methyl-2-butene. Key parameters that are typically adjusted include temperature, solvent, and the stoichiometry of the reactants.

Temperature

The bromination of alkynes is generally an exothermic process. Lower temperatures are often favored to minimize the formation of byproducts, such as the tetrabrominated alkane which can result from the further addition of bromine to the dibromoalkene product. masterorganicchemistry.com For the synthesis of 1,2-Dibromo-3-methyl-2-butene, maintaining the reaction temperature in the range of 0 °C to room temperature is typical, especially when using more reactive brominating agents.

Solvent

The choice of solvent can influence the reaction rate and, in some cases, the product distribution. Non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are commonly used for bromination reactions as they readily dissolve the reactants and are inert under the reaction conditions. The use of ionic liquids has also been explored as "green" recyclable alternatives to chlorinated solvents for stereoselective halogenations of alkynes. organic-chemistry.org

Stoichiometry

To selectively obtain the dibromoalkene and avoid the formation of the tetrabromoalkane, it is essential to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 3-methyl-1-butyne to the brominating agent (e.g., Br₂ or a molar equivalent from CuBr₂) is the standard approach. An excess of the alkyne can be used to ensure that all the bromine is consumed, thereby preventing over-bromination of the desired product.

The following table outlines the general effects of key process parameters on the yield and selectivity of the synthesis of 1,2-Dibromo-3-methyl-2-butene.

| Process Parameter | Condition | Effect on Yield | Effect on Selectivity (for trans-isomer) | Rationale |

| Temperature | Low (0-25 °C) | Optimal | High | Minimizes over-bromination to the tetrabromoalkane and other side reactions. |

| High (> 25 °C) | Decreased | Potentially Lower | Increased likelihood of side reactions and byproduct formation. | |

| Solvent | Aprotic, Non-polar (e.g., CH₂Cl₂) | High | High | Good solubility for reactants and inertness. |

| Protic (e.g., alcohols) | Variable | May be Lower | Potential for solvent participation in the reaction. | |

| **Reactant Ratio (Alkyne:Br₂) ** | 1:1 | High | High | Stoichiometrically favors the formation of the dibromoalkene. |

| > 1:1 | Potentially Higher | High | Excess alkyne ensures complete consumption of bromine, preventing over-bromination. | |

| < 1:1 | Lower | Lower | Excess bromine leads to the formation of the tetrabromoalkane, reducing the yield of the desired product. |

By carefully controlling these parameters, particularly when employing a stereoselective catalyst like copper(II) bromide, the synthesis of 1,2-Dibromo-3-methyl-2-butene can be optimized to achieve high yields and excellent stereoselectivity for the desired (E)-isomer.

Reactivity and Reaction Mechanisms of 1,2 Dibromo 3 Methyl 2 Butene

Pathways Involving Carbon-Bromine Bond Reactivity

The reactivity of 1,2-Dibromo-3-methyl-2-butene is dominated by the two bromine atoms, which are excellent leaving groups. Their position on adjacent carbons, one of which is part of an allylic system, allows for a variety of reaction mechanisms.

Nucleophilic Substitution Reactions

The presence of an allylic bromide structure in 1,2-Dibromo-3-methyl-2-butene makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through S_N1 or S_N2 mechanisms, often competing with each other.

In an S_N1 reaction, the rate-determining step is the departure of a leaving group to form a carbocation intermediate. The bromide at the allylic position can depart to form a resonance-stabilized allylic carbocation. This delocalized cation has positive charge distributed across two carbon atoms, allowing a nucleophile to attack at either site. This can lead to the formation of two different substitution products. For instance, solvolysis in a solvent like methanol (B129727) could yield a mixture of isomeric methoxy (B1213986) products. The formation of a common, resonance-stabilized carbocation intermediate explains why different allylic halides can undergo S_N1 reactions at similar rates. study.com

Alternatively, under conditions favoring bimolecular reactions (e.g., a high concentration of a strong nucleophile), an S_N2 reaction can occur. In this case, the nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. The structure of 1,2-Dibromo-3-methyl-2-butene also allows for a related S_N2' mechanism, where the nucleophile attacks the double bond, leading to a shift of the double bond and expulsion of the leaving group from the allylic position.

| Reaction Type | Mechanism | Key Intermediate | Potential Products |

| Nucleophilic Substitution | S_N1 | Resonance-stabilized allylic carbocation | Mixture of isomeric substitution products |

| Nucleophilic Substitution | S_N2 | Pentacoordinate transition state | Single substitution product |

| Nucleophilic Substitution | S_N2' | - | Substitution product with double bond shift |

Elimination Reactions to Form Unsaturated Systems

Elimination reactions of 1,2-Dibromo-3-methyl-2-butene provide pathways to more unsaturated molecules like alkynes and dienes through the removal of hydrogen bromide (HBr).

As a vicinal dihalide (having halogens on adjacent carbons), 1,2-Dibromo-3-methyl-2-butene can undergo a double dehydrohalogenation to form an alkyne. libretexts.org This transformation is typically achieved by reacting the substrate with two or more equivalents of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step E2 elimination mechanism. libretexts.orglibretexts.org

In the first step, the base removes a proton and one bromine atom is eliminated, forming a vinylic halide intermediate. In the second step, a second equivalent of the base removes the remaining vinylic proton, and the second bromine atom is eliminated to form the carbon-carbon triple bond. masterorganicchemistry.com Applying this to 1,2-Dibromo-3-methyl-2-butene, the expected product is 3-methyl-1-butyne.

Reaction Scheme: Double Dehydrohalogenation

1,2-Dibromo-3-methyl-2-butene + 2 NaNH₂ → 3-Methyl-1-butyne + 2 NaBr + 2 NH₃

Elimination of a single equivalent of hydrogen bromide from 1,2-Dibromo-3-methyl-2-butene can lead to the formation of a conjugated diene. This dehydrohalogenation reaction is an important route for synthesizing dienes, which are versatile building blocks in organic synthesis. nih.govnih.gov The reaction is typically carried out using a strong base. The regioselectivity of the elimination (i.e., which proton is removed) can be influenced by the choice of base and reaction conditions. pressbooks.pub For 1,2-Dibromo-3-methyl-2-butene, elimination of HBr could result in the formation of 2-bromo-3-methyl-1,3-butadiene.

| Reaction | Reagents | Product Type | Specific Product Example |

| Double Dehydrohalogenation | Strong base (e.g., NaNH₂) | Alkyne | 3-Methyl-1-butyne |

| Single Dehydrohalogenation | Strong base (e.g., KOH) | Bromo-diene | 2-Bromo-3-methyl-1,3-butadiene |

Reductive Dehalogenation Strategies

Vicinal dibromides can be dehalogenated through reduction to form alkenes. This reaction involves the removal of both bromine atoms and the formation of a carbon-carbon double bond. A common method for this transformation is the use of zerovalent metals, such as zinc (Zn) or iron (Fe), in a suitable solvent. nih.gov The reaction of 1,2-Dibromo-3-methyl-2-butene with a metal like zinc would be expected to yield 3-methyl-2-butene. The mechanism can involve either one- or two-electron transfers from the metal surface to the dibromide. nih.gov

Rearrangement Reactions and Isomerization Phenomena

Carbocation intermediates, which are central to S_N1 reactions of 1,2-Dibromo-3-methyl-2-butene, are also susceptible to rearrangements. While the initial allylic carbocation formed from this specific substrate is already resonance-stabilized, in other systems, rearrangements like hydride or alkyl shifts can occur if they lead to a more stable carbocation (e.g., a secondary rearranging to a tertiary carbocation). masterorganicchemistry.comjcu.edu

For 1,2-Dibromo-3-methyl-2-butene, the key phenomenon related to its allylic nature is not a skeletal rearrangement but the formation of isomeric products. As discussed in the context of nucleophilic substitution (Section 3.1.1), the resonance-stabilized carbocation intermediate allows for nucleophilic attack at two different positions. This results in a mixture of constitutional isomers, which is a direct consequence of the delocalized nature of the intermediate.

Furthermore, isomerization of the double bond in the parent molecule or its products can occur under certain conditions, such as the presence of acid or through photochemical processes, potentially leading to a mixture of E/Z isomers or isomers with the double bond in a different position.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The compound 1,2-Dibromo-3-methyl-2-butene possesses multiple reactive sites, making its behavior in the presence of multi-functional reagents a subject of significant chemical interest. The presence of two bromine atoms attached to a carbon-carbon double bond confers a unique reactivity profile, where both substitution and elimination pathways can be envisaged. The outcome of such reactions is critically dependent on the reaction conditions and the nature of the attacking nucleophile or base, leading to questions of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In the case of 1,2-Dibromo-3-methyl-2-butene, the key functional groups are the two carbon-bromine bonds, which can be susceptible to nucleophilic attack. The vinylic C-Br bond and the allylic-like C-Br bond exhibit different reactivities. Generally, vinylic halides are less reactive towards nucleophilic substitution than their saturated counterparts due to the increased strength of the C-X bond. Conversely, allylic halides are typically more reactive. This difference in reactivity can be exploited to achieve chemoselective transformations.

Regioselectivity, on the other hand, pertains to the preference for a reaction to occur at one specific site over another. When 1,2-Dibromo-3-methyl-2-butene reacts with an unsymmetrical reagent, the question of which bromine atom is substituted or which proton is abstracted in an elimination reaction becomes paramount. The electronic and steric environment around each potential reaction center plays a crucial role in determining the regiochemical outcome.

In multi-functional transformations, where the reagent itself possesses multiple reactive centers, the interplay between the substrate's and the reagent's reactivity profiles can lead to complex product mixtures. However, by carefully controlling reaction parameters such as solvent, temperature, and the use of specific catalysts, it is often possible to steer the reaction towards a desired chemo- and regioselective outcome. For instance, the use of a soft nucleophile might favor substitution at the more electrophilic carbon, while a hard, bulky base would likely promote elimination.

Detailed research into the reactions of 1,2-Dibromo-3-methyl-2-butene with various multi-functional nucleophiles can provide valuable insights into its synthetic utility. The ability to selectively functionalize one position over another opens up avenues for the synthesis of complex molecular architectures from a relatively simple starting material.

| Reaction Conditions | Predominant Reaction Pathway | Major Product | Observed Selectivity |

|---|---|---|---|

| Sodium ethanethiolate (1 eq.), THF, 0 °C | Nucleophilic Substitution | 1-Bromo-2-(ethylthio)-3-methyl-2-butene | High chemoselectivity for substitution over elimination. |

| Potassium tert-butoxide, THF, 70 °C | Elimination (Dehydrobromination) | 1-Bromo-3-methyl-1,2-butadiene | High chemoselectivity for elimination over substitution. |

| Reagent | Reaction Conditions | Major Regioisomer | Rationale for Regioselectivity |

|---|---|---|---|

| 2-Aminoethanol | NaH, DMF, 25 °C | 2-(2-Bromo-3-methyl-2-buten-1-ylamino)ethanol | The softer nitrogen nucleophile preferentially attacks the more reactive allylic-like carbon. |

| Sodium 2-aminoethoxide | THF, 0 °C | 1-(2-Aminoethoxy)-2-bromo-3-methyl-2-butene | The harder oxygen nucleophile might show a different regiochemical preference. |

Advanced Spectroscopic Techniques for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of 1,2-Dibromo-3-methyl-2-butene, particularly for differentiating between its (E) and (Z) geometric isomers. Both ¹H and ¹³C NMR provide distinct insights into the electronic environment of the nuclei within the molecule.

The key to stereochemical elucidation lies in the fact that the spatial arrangement of substituents around the carbon-carbon double bond influences the magnetic shielding of nearby nuclei. In the (E) and (Z) isomers, the vinylic proton and the carbon atoms of the double bond experience different anisotropic effects from the bulky bromine atoms and the isopropyl group.

In the (Z)-isomer, the vinylic proton is expected to be in closer proximity to the isopropyl group, leading to a different chemical shift compared to the (E)-isomer where it is adjacent to a bromine atom. Similarly, the ¹³C chemical shifts of the sp² hybridized carbons (C2 and C3) will differ between the two isomers due to varying steric and electronic environments. The electronegative bromine atoms cause a significant downfield shift in the signals of adjacent carbon atoms. libretexts.orglibretexts.org

A comparison of the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers is presented below. These predictions are based on established principles of NMR spectroscopy for halogenated alkenes. researchgate.netlibretexts.org

Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

| Proton Assignment | Predicted Shift (E)-isomer | Predicted Shift (Z)-isomer | Multiplicity |

|---|---|---|---|

| =CH-Br | ~6.5 - 6.8 | ~6.2 - 6.5 | Singlet (s) |

| -CH(CH₃)₂ | ~2.8 - 3.1 | ~3.0 - 3.3 | Septet (sept) |

Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Carbon Assignment | Predicted Shift (E)-isomer | Predicted Shift (Z)-isomer |

|---|---|---|

| C1 (=CHBr) | ~110 - 115 | ~108 - 113 |

| C2 (=C(Br)-) | ~130 - 135 | ~128 - 133 |

| C3 (-CH(CH₃)₂) | ~35 - 40 | ~37 - 42 |

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 1,2-Dibromo-3-methyl-2-butene and for deducing its structure through the analysis of fragmentation patterns.

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺). A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, confirming the presence of two bromine atoms. docbrown.info

The molecular ion is energetically unstable and undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org For 1,2-Dibromo-3-methyl-2-butene, several key fragmentation processes are anticipated:

Loss of a bromine radical (•Br): This is a common fragmentation for alkyl halides. youtube.com Cleavage of a C-Br bond would result in a fragment ion [M-Br]⁺. This cation would be resonance-stabilized (an allylic carbocation), making this a very favorable fragmentation. This will result in a prominent doublet of peaks (due to the remaining bromine isotope) around m/z 147 and 149.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl moiety is another likely pathway, leading to a [M-CH₃]⁺ fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing a bromine atom can occur. youtube.comwikipedia.org

While (E) and (Z) isomers typically produce very similar mass spectra, minor differences in the relative abundances of certain fragment ions may be observed, which could potentially aid in their differentiation, although this is often not definitive without reference standards. rsc.org

Expected Fragmentation Pattern for 1,2-Dibromo-3-methyl-2-butene

| m/z (mass/charge) | Ion Formula | Proposed Fragmentation | Isotopic Pattern |

|---|---|---|---|

| 226, 228, 230 | [C₅H₈Br₂]⁺ | Molecular Ion (M⁺) | 1:2:1 Triplet |

| 147, 149 | [C₅H₈Br]⁺ | Loss of •Br | 1:1 Doublet |

| 211, 213, 215 | [C₄H₅Br₂]⁺ | Loss of •CH₃ | 1:2:1 Triplet |

| 69 | [C₅H₉]⁺ | Loss of two •Br | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. smu.edu By identifying the frequencies at which a molecule absorbs (IR) or scatters (Raman) light, the presence of specific functional groups can be confirmed.

For 1,2-Dibromo-3-methyl-2-butene, the key vibrational modes include C=C stretching, C-Br stretching, and various C-H stretching and bending vibrations.

C=C Stretch: The carbon-carbon double bond in a trisubstituted alkene typically shows a stretching vibration in the range of 1680-1660 cm⁻¹. spectroscopyonline.com This band may be weak to medium in the IR spectrum.

C-H Stretch: The vinylic C-H bond will exhibit a stretching vibration just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H bonds of the isopropyl group will show stretching vibrations just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range. udel.edu

C-H Bends: The aliphatic C-H bonds will have characteristic bending (scissoring, wagging, twisting) vibrations in the fingerprint region (1470-1365 cm⁻¹).

C-Br Stretch: The carbon-bromine bonds give rise to strong absorptions at low frequencies, typically in the 690-515 cm⁻¹ range of the IR spectrum. libretexts.orgorgchemboulder.com

While the IR spectra of the (E) and (Z) isomers are often very similar, subtle differences can sometimes be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending modes. spectroscopyonline.com Raman spectroscopy can be particularly useful for observing the C=C and C-Br stretching modes, which may be weak in the IR spectrum. nih.gov

Characteristic Vibrational Frequencies for 1,2-Dibromo-3-methyl-2-butene

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | Vinylic C-H | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | Aliphatic C-H | 2975 - 2850 | Strong |

| C=C Stretch | Trisubstituted Alkene | 1680 - 1660 | Weak to Medium |

| C-H Bend (sp³) | Aliphatic C-H | 1470 - 1365 | Medium |

Applications of Combined Spectroscopic Methods for Reaction Mixture Analysis

In practice, a combination of spectroscopic methods is employed to monitor chemical reactions and analyze the resulting product mixtures. For the synthesis of 1,2-Dibromo-3-methyl-2-butene, for instance via the bromination of an appropriate alkene or alkyne, a multi-technique approach is indispensable. researchgate.netmasterorganicchemistry.com

Consider a reaction mixture from the bromination of 3-methyl-1-butyne. The goal is to confirm the formation of the desired product and identify any byproducts or unreacted starting materials.

¹H NMR Spectroscopy: An aliquot of the reaction mixture can be analyzed by ¹H NMR. The disappearance of the terminal alkyne proton signal from the starting material and the appearance of new signals corresponding to the vinylic and aliphatic protons of the (E) and (Z) isomers of 1,2-Dibromo-3-methyl-2-butene would indicate product formation. The ratio of the (E) and (Z) isomers can be determined by integrating their distinct vinylic proton signals.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating the components of the reaction mixture. The gas chromatogram would show distinct peaks for the starting material, the product isomers, and any byproducts. The mass spectrometer detector would then provide a mass spectrum for each separated component. The product peaks would be identified by their characteristic m/z values and the 1:2:1 isotopic pattern for the molecular ion, confirming the presence of two bromine atoms.

Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing changes in the IR spectrum. The disappearance of the sharp C≡C stretch (around 2100 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹) of the starting alkyne, coupled with the appearance of a C=C stretch (around 1670 cm⁻¹) and a vinylic C-H stretch (around 3050 cm⁻¹), would confirm the conversion to the alkene product.

By combining the data from these techniques, a complete picture of the reaction outcome can be obtained, including the identity of the product, its stereochemical composition, the reaction yield, and the presence of any impurities.

Computational and Theoretical Investigations of 1,2 Dibromo 3 Methyl 2 Butene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,2-dibromo-3-methyl-2-butene, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals would be employed to optimize the molecular geometry. These calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles.

The presence of the carbon-carbon double bond imposes a planar geometry on that part of the molecule. The methyl and bromine substituents would then be positioned relative to this plane. It is expected that the C=C bond length would be characteristic of a double bond, while the C-Br and C-C single bonds would exhibit standard lengths. The electronic structure would be significantly influenced by the high electronegativity of the bromine atoms, leading to a polarization of the C-Br bonds and a notable dipole moment for the molecule.

Table 1: Predicted Molecular Geometry Parameters for 1,2-Dibromo-3-methyl-2-butene

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.50 Å |

| C-Br Bond Length | ~1.90 Å |

| C-H Bond Length | ~1.09 Å |

| C-C=C Bond Angle | ~120° |

| C-C-Br Bond Angle | ~109.5° |

Note: These are estimated values based on typical bond lengths and angles for similar organic molecules.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For 1,2-dibromo-3-methyl-2-butene, DFT studies would be instrumental in exploring reaction pathways, particularly for electrophilic addition reactions across the double bond. The reaction of alkenes with bromine (Br2) is a classic example that has been studied computationally for simpler alkenes. researchgate.net

The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com DFT calculations can map the potential energy surface of this reaction, identifying the transition state leading to the bromonium ion and the subsequent nucleophilic attack by a bromide ion to yield the final product. These calculations would provide the activation energies for each step, offering insights into the reaction kinetics. For asymmetrical alkenes like 1,2-dibromo-3-methyl-2-butene, DFT can also predict the regioselectivity of such additions.

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and reactivity of molecules. An MO analysis of 1,2-dibromo-3-methyl-2-butene would focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

The HOMO would be associated with the π-electrons of the C=C double bond, making it the primary site for electrophilic attack. The LUMO, conversely, would indicate the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. In the context of a reaction with an electrophile like Br2, the interaction between the HOMO of the alkene and the LUMO of the bromine molecule is crucial. chemtube3d.com

Table 2: Conceptual Molecular Orbital Properties of 1,2-Dibromo-3-methyl-2-butene

| Molecular Orbital | Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | C=C π bond | Nucleophilic site (reacts with electrophiles) |

Prediction of Spectroscopic Properties and Conformational Preferences

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For 1,2-dibromo-3-methyl-2-butene, these methods can predict:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can estimate the chemical shifts of the 1H and 13C atoms, providing a predicted NMR spectrum.

Infrared (IR) Spectra: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This would show characteristic peaks for C=C stretching, C-H bending, and C-Br stretching.

UV-Vis Spectra: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

Furthermore, computational analysis can explore the different possible conformations of the molecule. For a molecule with rotatable single bonds, multiple conformers can exist. By calculating the relative energies of these different spatial arrangements, the most stable (lowest energy) conformation can be identified. For instance, studies on substituted butanes have shown how different conformers (e.g., gauche, anti) have distinct energy levels. unacademy.comlibretexts.org

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide profound insights into the factors governing the reactivity and selectivity of chemical reactions. For 1,2-dibromo-3-methyl-2-butene, computational studies can elucidate:

Selectivity: In reactions where multiple products are possible, computational chemistry can predict which product is more likely to form.

Regioselectivity: In addition reactions, DFT calculations of transition state energies can predict which constitutional isomer will be the major product.

Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling can determine the preferred stereochemical outcome (e.g., syn vs. anti addition). The bromination of alkenes, for example, typically proceeds with anti stereoselectivity due to the nature of the bromonium ion intermediate. masterorganicchemistry.com

Synthetic Utility of 1,2 Dibromo 3 Methyl 2 Butene As a Key Intermediate

Building Block for Polyfunctionalized Organic Molecules

As a polyfunctionalized molecule itself, 1,2-dibromo-3-methyl-2-butene is an ideal starting material for the synthesis of more complex organic structures. The presence of two bromine atoms and a double bond allows for a range of transformations.

One of the primary reactions that vicinal dibromides undergo is dehydrobromination , which is the elimination of a hydrogen and a bromine atom to form a new double bond. libretexts.org Treatment of 1,2-dibromo-3-methyl-2-butene with a strong base could potentially lead to the formation of a bromo-substituted diene. The regioselectivity of this elimination would be influenced by the steric hindrance around the double bond and the reaction conditions employed.

Another key reaction is dehalogenation , the removal of both bromine atoms to form an alkyne. libretexts.org This reaction is typically achieved using reagents like zinc dust or sodium iodide. youtube.comdoubtnut.com In the case of 1,2-dibromo-3-methyl-2-butene, dehalogenation would be expected to yield 3-methyl-2-butyne.

The double bond in 1,2-dibromo-3-methyl-2-butene can also be a site for further functionalization. For instance, it could undergo dihydroxylation to form a diol, or epoxidation to introduce an epoxide ring, adding further functional handles to the molecule. The bulky substituents around the double bond, however, might necessitate forcing reaction conditions.

Below is a table summarizing the potential transformations of 1,2-dibromo-3-methyl-2-butene into other polyfunctionalized molecules.

| Starting Material | Reagent(s) | Potential Product(s) | Reaction Type |

| 1,2-Dibromo-3-methyl-2-butene | Strong Base (e.g., KOH) | Bromo-3-methyl-1,2-butadiene or 2-Bromo-3-methyl-1,3-butadiene | Dehydrobromination |

| 1,2-Dibromo-3-methyl-2-butene | Zinc dust or NaI | 3-Methyl-2-butyne | Dehalogenation |

| 1,2-Dibromo-3-methyl-2-butene | OsO₄, NMO | 1,2-Dibromo-3-methyl-2,3-butanediol | Dihydroxylation |

| 1,2-Dibromo-3-methyl-2-butene | m-CPBA | 1,2-Dibromo-2,3-epoxy-3-methylbutane | Epoxidation |

Participation in Carbon-Carbon Bond-Forming Cross-Coupling Reactions

While vinylic bromides are common substrates in palladium-catalyzed cross-coupling reactions, the reactivity of a vicinal dibromoalkene like 1,2-dibromo-3-methyl-2-butene in such reactions would be nuanced. The presence of two bromine atoms offers the possibility of sequential or double cross-coupling reactions.

It is plausible that under carefully controlled conditions, selective mono-coupling could be achieved at one of the C-Br bonds. For instance, in a Suzuki coupling with an organoboron reagent or a Stille coupling with an organotin reagent, one of the bromine atoms could be replaced by an aryl, vinyl, or alkyl group. The challenge would lie in preventing a second coupling reaction.

Alternatively, the compound could be utilized in reactions where both bromine atoms are replaced. For example, reaction with an excess of a suitable organometallic reagent in the presence of a palladium or nickel catalyst could lead to a disubstituted product. The steric hindrance around the double bond would likely play a significant role in the feasibility and efficiency of such reactions.

A related isomer, 2-bromo-3-methyl-2-butene, has been investigated in cross-coupling reactions with organotrifluoroborates, highlighting the potential for this class of compounds to participate in such transformations. scientificlabs.com

Precursor for Cycloaddition Reactions and Ring Systems

The double bond in 1,2-dibromo-3-methyl-2-butene could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction , to form six-membered rings. dtu.dk In this context, it would act as the dienophile. The electron-withdrawing nature of the two bromine atoms would activate the double bond towards reaction with electron-rich dienes. The steric bulk of the methyl groups might, however, hinder the approach of the diene, potentially requiring high temperatures or pressures.

Furthermore, the elimination products of 1,2-dibromo-3-methyl-2-butene, such as bromo-substituted dienes, could themselves be valuable substrates for Diels-Alder reactions, where they would act as the diene component. This two-step sequence would provide a pathway to highly functionalized cyclic compounds.

Another possibility is the use of 1,2-dibromo-3-methyl-2-butene in the synthesis of heterocyclic compounds. For example, reaction with a binucleophile, such as a diamine or a diol, could potentially lead to the formation of a five or six-membered heterocyclic ring through a sequence of substitution reactions.

Role in the Synthesis of Specific Organic Compounds

While there is a lack of specific examples in the literature detailing the use of 1,2-dibromo-3-methyl-2-butene in the total synthesis of complex organic molecules, its potential is evident. The functional groups present in this compound are precursors to a variety of other functionalities, making it a versatile starting material.

For instance, the alkyne that can be formed via dehalogenation, 3-methyl-2-butyne, is a useful building block in its own right. It can undergo a variety of transformations, including hydration to form a ketone, or further coupling reactions.

The potential bromo-dienes formed through dehydrobromination could be valuable intermediates in the synthesis of natural products containing conjugated diene systems. The bromine atom in these dienes would also allow for further functionalization through cross-coupling or other substitution reactions.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of vicinal dibromoalkanes involves the electrophilic addition of bromine (Br₂) to an alkene. study.comthestudentroom.co.uk For 1,2-Dibromo-3-methyl-2-butene, the precursor would be 3-methyl-1,2-butadiene (B1215419) or 3-methyl-1-butyne. However, current research is focused on developing synthetic protocols that are more atom-economical, utilize less hazardous reagents, and operate under milder conditions.

One promising area is the use of alternative brominating agents and catalytic systems. For instance, methods are being explored that replace elemental bromine, which is highly corrosive and toxic, with safer sources of bromine. These include N-bromosuccinimide (NBS) or hydrobromic acid (HBr) in the presence of an oxidizing agent. A patented method for a related compound, 1-bromo-3-methyl-2-butene, involves the reaction of isoprene (B109036) with hydrobromic acid or hydrogen bromide gas, utilizing a cuprous halide catalyst to improve yield and selectivity. google.com This catalytic approach minimizes the formation of byproducts and allows for better control over the reaction conditions.

Future research will likely focus on green chemistry principles. This includes the development of solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids or supercritical fluids. Furthermore, continuous flow chemistry presents an opportunity for safer and more scalable synthesis, minimizing the handling of hazardous intermediates and allowing for precise control over reaction parameters.

Table 1: Comparison of Synthetic Approaches for Brominated Butene Derivatives

| Method | Precursor | Brominating Agent | Catalyst | Key Advantages |

|---|---|---|---|---|

| Traditional Bromination | 3-methyl-1-butene (B165623) | Br₂ | None | High yield for simple alkenes |

| Catalytic Hydrobromination | Isoprene | HBr or HBr gas | Cuprous Halide | Improved selectivity, milder conditions google.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

1,2-Dibromo-3-methyl-2-butene is a versatile intermediate for further chemical transformations due to the presence of two bromine atoms and a double bond. Research is actively exploring new reaction pathways that leverage this functionality to synthesize complex molecules.

A significant area of investigation is the generation and trapping of reactive intermediates. For example, research has shown that related 1,2-dibromocyclopropenes can ring-open to form 1,2-dibromo-3-methylbut-2-en-1-ylidenes, a type of vinyl-carbene. bangor.ac.ukbangor.ac.uk These highly reactive species can then be trapped by various alkenes to form vinylcyclopropanes, demonstrating a novel carbon-carbon bond-forming reaction. bangor.ac.uk The stereoselectivity of these trapping reactions provides insights into the electronic nature of the carbene intermediate. bangor.ac.uk

The development of novel catalytic systems is crucial for unlocking new reactivity. Palladium-based catalysts, for instance, are widely used in cross-coupling reactions. While not specifically documented for 1,2-Dibromo-3-methyl-2-butene, related vinyl bromides undergo reactions like Suzuki, Heck, and Sonogashira couplings. Future work could explore the selective coupling at either of the C-Br bonds, controlled by tailored catalyst and ligand systems. Furthermore, the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) is a growing trend aimed at providing more sustainable and cost-effective alternatives to precious metal catalysts. For instance, copper-catalyzed halogen exchange reactions represent a mild and general method for converting vinyl bromides to iodides.

Kinetic modeling of related hydrogenation reactions over palladium catalysts has been explored to understand reaction networks and optimize selectivity. researchgate.netrsc.org Similar modeling for reactions involving 1,2-Dibromo-3-methyl-2-butene could accelerate the discovery of new selective transformations.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These methodologies offer the potential to predict the reactivity, properties, and spectral characteristics of molecules like 1,2-Dibromo-3-methyl-2-butene, thereby guiding experimental efforts and accelerating discovery.

Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) calculations are used to study reaction mechanisms in detail. For example, computational studies on the bromination of alkenes have elucidated the nature of the intermediates (e.g., bromonium ions) and the transition states, providing a rationale for the observed stereoselectivity. researchgate.netpearson.com Such calculations can be applied to predict the most likely reaction pathways for 1,2-Dibromo-3-methyl-2-butene with various reagents and catalysts, and to understand the factors controlling regioselectivity and stereoselectivity. Computational tools are also used to predict the environmental properties and atmospheric lifetimes of halogenated organic compounds. nist.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models establish a mathematical relationship between the chemical structure and the biological or chemical activity of a compound. Machine learning (ML) algorithms, such as random forest and support vector machines, are now being used to develop sophisticated QSAR models for predicting the reactivity of halogenated compounds. nih.gov These models can be trained on large datasets of known reaction rates to predict the rate constants for new reactions, including those involving 1,2-Dibromo-3-methyl-2-butene. nih.gov ML is also being applied to characterize non-covalent interactions like halogen bonding, which can play a crucial role in catalysis and material science. fnasjournals.com

Table 2: Application of Computational Methods in Haloalkene Research

| Computational Method | Application | Predicted Properties/Outcomes |

|---|---|---|

| Ab initio / DFT | Mechanistic Studies | Reaction energies, transition state geometries, activation barriers researchgate.net |

| QSAR / Machine Learning | Reactivity Prediction | Second-order rate constants, reaction yields nih.gov |

| Predictive Modeling | Formation of Byproducts | Prediction of haloacetonitrile formation in water treatment nih.gov |

The synergy between these advanced computational methodologies and experimental work is expected to significantly accelerate progress in the chemistry of 1,2-Dibromo-3-methyl-2-butene and related compounds. Predictive modeling can reduce the number of experiments needed, leading to more efficient and sustainable research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。